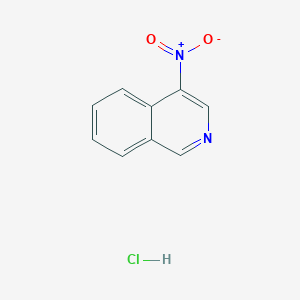

4-Nitroisoquinoline hydrochloride

Description

4-Nitroisoquinoline hydrochloride is a nitro-substituted isoquinoline derivative. Isoquinoline, a heterocyclic aromatic compound, consists of a benzene ring fused to a pyridine ring. The nitro group (-NO₂) at the 4-position of the isoquinoline backbone significantly influences its electronic properties, making it a key intermediate in pharmaceutical and organic synthesis. Its synthesis typically involves nitration of isoquinoline derivatives under controlled conditions, such as reaction with nitric acid in the presence of acetic anhydride .

The hydrochloride salt form enhances its stability and solubility, which is advantageous for applications in drug development and analytical chemistry.

Properties

IUPAC Name |

4-nitroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2.ClH/c12-11(13)9-6-10-5-7-3-1-2-4-8(7)9;/h1-6H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSAIVDFERMFOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ipso-Nitration of 4-Isoquinolineboronic Acid

The most direct route to 4-nitroisoquinoline involves the ipso-nitration of 4-isoquinolineboronic acid using bismuth(III) nitrate pentahydrate. This method, reported by Yadav et al., achieves a 68% yield under reflux conditions in benzene (70–80°C, 2 hours) under an inert atmosphere. The general procedure entails:

-

Combining 4-isoquinolineboronic acid (1 equiv) with bismuth(III) nitrate (2 equiv) in benzene.

-

Refluxing the mixture for 1.5–2 hours.

-

Filtering the cooled reaction mixture and washing with ethyl acetate and dichloromethane.

-

Purifying the crude product via silica gel column chromatography (ethyl acetate/hexane, 1:99 to 5:95).

Key advantages :

-

Avoids harsh nitrating agents like fuming nitric acid.

-

High regioselectivity due to the boronic acid directing group.

Table 1: Reaction Conditions for Ipso-Nitration

| Parameter | Value |

|---|---|

| Starting material | 4-Isoquinolineboronic acid |

| Nitrating agent | Bismuth(III) nitrate pentahydrate |

| Solvent | Benzene |

| Temperature | 70–80°C |

| Reaction time | 2 hours |

| Yield | 68% |

Alternative Nitration Strategies

While less common, alternative nitration methods have been explored for related isoquinoline derivatives. For example, direct nitration of substituted isoquinolines using mixed acids (HNO₃/H₂SO₄) has been reported, though this approach often suffers from poor regioselectivity and side reactions. In one study, nitration of 8-isopropyl-2-methylquinoline at 70°C for 16 hours yielded nitro derivatives with moderate selectivity, underscoring the challenges of electrophilic aromatic substitution in polycyclic systems.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent critically influences nitration efficiency. Polar aprotic solvents like DMF enhance reactivity in some cases but may promote decomposition of bismuth nitrate. In contrast, nonpolar solvents like benzene stabilize intermediates, as evidenced by the 68% yield in the ipso-nitration method. Elevated temperatures (>80°C) reduce yields due to boronic acid decomposition, while temperatures below 70°C prolong reaction times without improving selectivity.

Catalytic Systems

The use of cesium acetate as a base in rhodium-catalyzed C–H activation has been explored for isoquinoline synthesis, though this approach focuses on ring formation rather than nitration. For 4-nitroisoquinoline, bismuth(III) nitrate serves dual roles as a nitrating agent and Lewis acid, simplifying the catalytic system.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions: 4-Nitroisoquinoline hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, particularly at positions 1 and 3.

Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Hydrogen peroxide or other peroxides under mild conditions.

Major Products Formed:

Reduction: 4-Aminoisoquinoline.

Substitution: Halogenated isoquinoline derivatives.

Oxidation: 4-Nitroisoquinoline N-oxide.

Scientific Research Applications

4-Nitroisoquinoline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Nitroisoquinoline hydrochloride involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. These interactions can disrupt cellular processes, making the compound a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key molecular and structural differences between 4-nitroisoquinoline hydrochloride and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Core Structure |

|---|---|---|---|---|

| This compound | C₉H₇N₂O₂·HCl | 226.63 | Nitro (-NO₂) at position 4 | Isoquinoline |

| 4-Chloroquinoline 1-Oxide Hydrochloride | C₉H₇Cl₂NO | 216.07 | Chloro (-Cl) at position 4, oxide (O) | Quinoline |

| 4-Methylisoquinoline-5-sulfonyl chloride hydrochloride | C₁₀H₈ClNO₂S·HCl | 278.16 | Methyl (-CH₃) at position 4, sulfonyl chloride (-SO₂Cl) at position 5 | Isoquinoline |

| Isonicotinoyl chloride hydrochloride | C₆H₄ClNO·HCl | 178.02 | Carbonyl chloride (-COCl) at position 4 | Pyridine |

| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | Nitro (-NO₂) at para position | Benzene |

Key Observations:

Core Structure: this compound and 4-methylisoquinoline-5-sulfonyl chloride hydrochloride share the isoquinoline backbone, while others like 4-chloroquinoline 1-oxide hydrochloride (quinoline) and isonicotinoyl chloride hydrochloride (pyridine) have distinct heterocyclic cores.

Substituent Effects: The nitro group in this compound is strongly electron-withdrawing, directing electrophilic substitution reactions to specific positions on the ring . In contrast, the methyl group in 4-methylisoquinoline-5-sulfonyl chloride hydrochloride is electron-donating, altering reactivity. The sulfonyl chloride group adds further functional versatility, enabling sulfonamide formation .

Molecular Weight and Solubility: The hydrochloride salts (e.g., this compound, isonicotinoyl chloride hydrochloride) generally exhibit higher solubility in polar solvents compared to non-salt analogs like 4-nitrobenzoyl chloride.

This compound:

- Reactivity: The nitro group facilitates reduction reactions to form amines, which are valuable intermediates in drug synthesis. For example, catalytic hydrogenation can yield 4-aminoisoquinoline.

- Applications : Used in the synthesis of bioactive molecules, particularly kinase inhibitors and antimicrobial agents.

4-Chloroquinoline 1-Oxide Hydrochloride:

- Reactivity : The oxide moiety enhances electrophilicity, making it reactive toward nucleophilic attack.

- Applications : Explored as a precursor in antimalarial drug analogs due to structural similarity to chloroquine .

Isonicotinoyl Chloride Hydrochloride:

- Reactivity : The acyl chloride group reacts readily with amines to form amides.

- Applications : Key intermediate in synthesizing antitubercular drugs like isoniazid derivatives .

4-Nitrobenzoyl Chloride:

Stability and Handling

- This compound is hygroscopic and requires storage in dry conditions. Its nitro group may pose explosion risks under extreme heat or shock.

- 4-Methylisoquinoline-5-sulfonyl chloride hydrochloride is moisture-sensitive due to the sulfonyl chloride group, necessitating anhydrous handling .

- Isonicotinoyl chloride hydrochloride is prone to hydrolysis, requiring inert atmospheres during reactions .

Q & A

Q. What are the optimal conditions for synthesizing 4-nitroisoquinoline hydrochloride, and how can reaction efficiency be validated?

- Methodological Answer : Synthesis optimization requires factorial design experiments to evaluate variables such as temperature, solvent polarity, nitro-group introduction methods (e.g., nitration of isoquinoline precursors), and reaction time. For example, factorial designs similar to those used in hydroxyzine hydrochloride fast-dissolving tablet development (kinetic analysis of in vitro release data) can be adapted . Post-synthesis, validate purity via high-performance liquid chromatography (HPLC) and structural confirmation using nuclear magnetic resonance (NMR) spectroscopy, as outlined for related isoquinoline derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

- IR Spectroscopy : Identifies nitro (NO₂) and hydrochloride (Cl⁻) functional groups.

- ¹H/¹³C NMR : Resolves aromatic proton environments and confirms substitution patterns (e.g., nitro-group position).

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, aligning with protocols for structurally similar compounds like 4,7-dichloroquinoline .

- X-ray crystallography (if crystalline): Provides definitive structural conformation, as applied to tetrahydroisoquinoline derivatives .

Q. How can researchers assess the solubility and stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct kinetic stability studies using accelerated degradation protocols (e.g., 40°C/75% relative humidity) and monitor decomposition via HPLC. For solubility, employ shake-flask methods with buffered solutions (pH 1–10) and analyze saturation points using UV-Vis spectroscopy. Reference safety guidelines for hygroscopic hydrochloride salts to avoid degradation during storage .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Reproducibility : Validate assays across multiple cell lines or in vivo models, ensuring adherence to NIH preclinical guidelines for statistical rigor .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 4-nitrophenethylamine hydrochloride) to identify trends in nitro-group effects on bioactivity .

- Control Standardization : Include positive controls (e.g., known kinase inhibitors) and account for batch-to-batch variability in compound purity .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate electron density maps and nitro-group charge distribution. Compare results with experimental kinetic data from analogous reactions (e.g., nitration of chloroquinoline derivatives ). Validate predictions via Hammett plots correlating substituent effects with reaction rates .

Q. What in vivo experimental designs are appropriate for evaluating the therapeutic potential of this compound in disease models?

- Methodological Answer :

- Burn/Wound Healing Models : Adapt hydrogel delivery systems (e.g., Poloxamer 407®) used for metformin hydrochloride to ensure sustained release and localized efficacy .

- Dose Optimization : Use factorial designs to balance efficacy and toxicity, referencing protocols for neuroactive compounds like hydroxyzine hydrochloride .

- Tissue-Specific Pharmacokinetics : Employ LC-MS/MS to quantify compound distribution in target organs, as demonstrated for tetrahydroisoquinoline derivatives .

Q. How can researchers mitigate challenges in scaling up this compound synthesis while maintaining purity?

- Methodological Answer :

- Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., inline IR spectroscopy) to detect impurities during nitro-group introduction.

- Green Chemistry Principles : Optimize solvent systems (e.g., switch from dichloromethane to ethanol-water mixtures) to reduce environmental impact, as suggested for benzamidine hydrochloride synthesis .

Data Analysis and Reporting Guidelines

Q. What statistical frameworks are recommended for analyzing dose-dependent effects in this compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., log-dose vs. response) and validate assumptions using ANOVA. For small sample sizes, use non-parametric tests (e.g., Kruskal-Wallis) and report effect sizes with 95% confidence intervals .

Q. How should conflicting spectral data (e.g., NMR shifts) be reconciled in publications?

- Methodological Answer : Provide raw data (FID files) and processing parameters (e.g., window functions) in supplementary materials. Cross-validate assignments using 2D NMR techniques (HSQC, HMBC) and compare with databases like PubChem or NIST .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for nitrated compounds:

- Use fume hoods and personal protective equipment (PPE) during synthesis.

- Store in airtight, light-resistant containers to prevent hygroscopic degradation .

- Dispose of waste via certified hazardous material handlers, referencing TCI America’s safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.